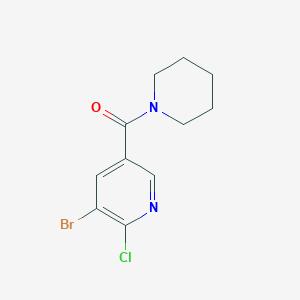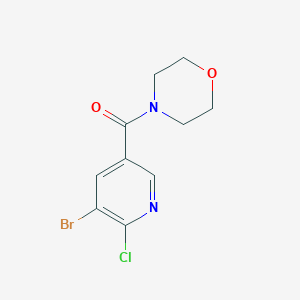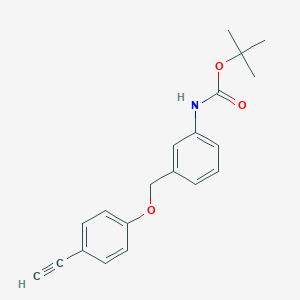
3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine
Descripción general
Descripción
3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H7BrFN3. It is a heterocyclic compound containing both bromine and fluorine atoms, which makes it an interesting subject for various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromopyrazin-2-amine and 4-fluorophenylboronic acid.
Reaction Conditions: The reaction is carried out in a mixture of toluene, ethanol, and water (7:3:1) under nitrogen atmosphere.
Catalyst and Reagents: Potassium phosphate is used as a base, and the reaction is catalyzed by a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions, particularly at the bromine and fluorine positions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its biological activity, including antimicrobial and anticancer properties .
Industry:
- Utilized in the synthesis of agrochemicals and specialty chemicals.
- Applied in the development of advanced materials for electronics and photonics.
Mecanismo De Acción
The exact mechanism of action for 3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and fluorine substituents. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
2-Bromo-5-fluoropyridine: Another bromine and fluorine-containing heterocycle used in similar applications.
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine: A closely related compound with similar structural features and applications.
Uniqueness:
- The presence of both bromine and fluorine atoms in the pyrazine ring makes 3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine unique in its reactivity and potential applications.
- Its specific substitution pattern allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-bromo-5-(4-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-9-10(13)14-5-8(15-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJDJZYEYLOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)Br)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8171582.png)







